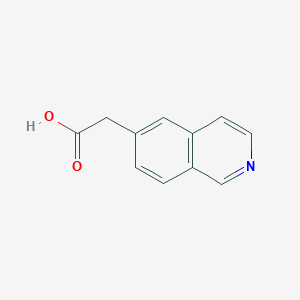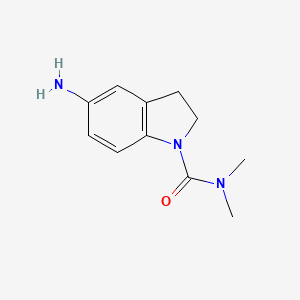
5-氨基-N,N-二甲基-2,3-二氢-1H-吲哚-1-甲酰胺
描述
5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, biology, and industry .
科学研究应用
5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide has several scientific research applications:
作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and other types of molecular interactions . These interactions can lead to changes in the activity of the target proteins, thereby influencing the biological processes they are involved in .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, depending on the specific targets and biological context .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the effects of this compound could be diverse and context-dependent .
生化分析
Biochemical Properties
5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to interact with enzymes such as alkaline phosphatase, which is involved in dephosphorylation reactions . The interaction of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide with these enzymes can influence their activity, leading to changes in biochemical pathways.
Cellular Effects
5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in inflammatory responses and cell proliferation . The impact of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide on these processes can lead to changes in cell behavior and function.
Molecular Mechanism
The molecular mechanism of action of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, indole derivatives have been shown to inhibit enzymes involved in the synthesis of inflammatory mediators . Additionally, 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide can influence gene expression by binding to specific transcription factors or regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide can change over time. The compound’s stability and degradation are important factors to consider. Indole derivatives are generally stable under standard laboratory conditions, but their activity can decrease over time due to degradation . Long-term studies have shown that the effects of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide on cellular function can persist, but may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects are often observed, where a certain dosage is required to achieve a therapeutic effect without causing toxicity.
Metabolic Pathways
5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, indole derivatives are metabolized by cytochrome P450 enzymes, which are involved in the oxidation of organic substances . The metabolism of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide can affect metabolic flux and the levels of metabolites in the body.
Transport and Distribution
The transport and distribution of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its accumulation in specific tissues . The localization of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide can influence its activity and effectiveness.
Subcellular Localization
The subcellular localization of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity.
准备方法
The synthesis of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole nucleus, which can be derived from various starting materials such as aniline and acetophenone derivatives.
Synthetic Routes: One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole ring.
Reaction Conditions: The reaction conditions often include the use of acids like hydrochloric acid or acetic acid, and the reaction is typically carried out under reflux.
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
化学反应分析
5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide undergoes various chemical reactions, including:
相似化合物的比较
5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide can be compared with other similar compounds:
属性
IUPAC Name |
5-amino-N,N-dimethyl-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-13(2)11(15)14-6-5-8-7-9(12)3-4-10(8)14/h3-4,7H,5-6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNXEKKBPSVUQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598708 | |
| Record name | 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89731-99-7 | |
| Record name | 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methylbenzo[d]thiazol-4-ol](/img/structure/B1319130.png)
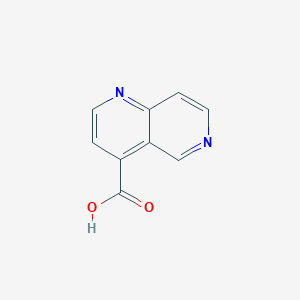

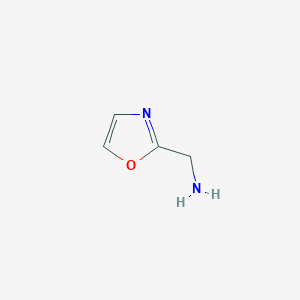
![2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride](/img/structure/B1319139.png)
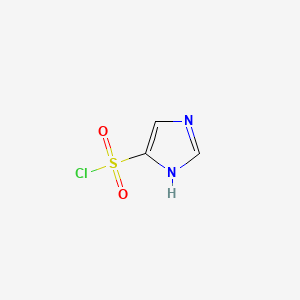
![Benzenamine, 3-chloro-4-[(methylphenyl)thio]-](/img/structure/B1319148.png)

![1-Azaspiro[4.5]decan-8-ol](/img/structure/B1319150.png)
![5-Iodobenzo[d]thiazole](/img/structure/B1319155.png)
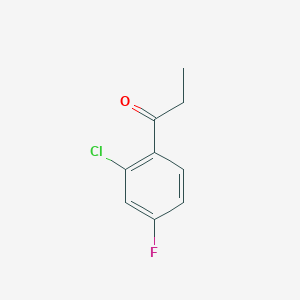
![2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B1319158.png)
